molecular formula C14H13NO5S B14335656 (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate CAS No. 108779-73-3

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate

Katalognummer: B14335656
CAS-Nummer: 108779-73-3
Molekulargewicht: 307.32 g/mol
InChI-Schlüssel: JONNKPJZTSYZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is an organic compound that features a sulfate group attached to a biphenyl structure with an acetamido substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate typically involves the sulfonation of 2-(4-acetamidophenyl)phenol. This reaction can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the selective formation of the hydrogen sulfate ester. The reaction is usually performed at low temperatures to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfonic acids or quinones.

    Reduction: Phenols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Acetamidophenyl) phenyl carbonate
  • (2-Acetamidophenyl) hydrogen sulfate

Uniqueness

(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is unique due to its specific substitution pattern and the presence of both an acetamido group and a sulfate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

108779-73-3

Molekularformel

C14H13NO5S

Molekulargewicht

307.32 g/mol

IUPAC-Name

[2-(4-acetamidophenyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C14H13NO5S/c1-10(16)15-12-8-6-11(7-9-12)13-4-2-3-5-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H,17,18,19)

InChI-Schlüssel

JONNKPJZTSYZJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.